molecular formula C11H16N2O2 B14720981 4-Methylamino-3,5-xylyl methylcarbamate CAS No. 10389-50-1

4-Methylamino-3,5-xylyl methylcarbamate

Cat. No.: B14720981
CAS No.: 10389-50-1
M. Wt: 208.26 g/mol
InChI Key: IDDUHPDQEBAKFA-UHFFFAOYSA-N
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Description

4-Methylamino-3,5-xylyl methylcarbamate is a carbamate pesticide derived from carbamic acid. It is known for its effectiveness in killing insects, similar to organophosphate insecticides. This compound is widely used in homes, gardens, and agriculture due to its broad control spectrum and relatively low mammalian toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylamino-3,5-xylyl methylcarbamate involves the esterification of methylcarbamic acid with a phenyl group. The reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

4-Methylamino-3,5-xylyl methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions vary depending on the desired reaction, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives that retain the core structure of the original compound .

Scientific Research Applications

4-Methylamino-3,5-xylyl methylcarbamate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting cholinesterase or acetylcholinesterase (AChE). It forms unstable complexes with these enzymes by carbamoylation of the active sites, leading to the termination of signal transduction at the neuromuscular junction. This results in the rapid hydrolysis of acetylcholine released into the synaptic cleft, ultimately causing neuronal apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylamino-3,5-xylyl methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its relatively low mammalian toxicity and broad-spectrum insecticidal activity make it a valuable compound in various applications .

Properties

CAS No.

10389-50-1

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

[3,5-dimethyl-4-(methylamino)phenyl] N-methylcarbamate

InChI

InChI=1S/C11H16N2O2/c1-7-5-9(15-11(14)13-4)6-8(2)10(7)12-3/h5-6,12H,1-4H3,(H,13,14)

InChI Key

IDDUHPDQEBAKFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC)C)OC(=O)NC

Origin of Product

United States

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